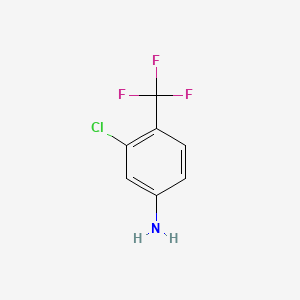

3-Chloro-4-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAMRRANXJVDCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196198 | |

| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-13-6 | |

| Record name | 3-Chloro-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=445-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-(trifluoromethyl)aniline physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the aniline ring, imparts specific electronic and lipophilic properties that are highly desirable in drug design and discovery. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions. The data presented below has been compiled from various sources, and it should be noted that experimentally determined values for this specific isomer can be limited, with some data representing its close isomer, 4-Chloro-3-(trifluoromethyl)aniline, which can serve as a useful estimate.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 445-13-6 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| Appearance | Liquid or Semi-solid | [2] |

| Boiling Point | 112-115 °C | [3] |

| Density | ~1.4 g/cm³ | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [2][4] |

Table 2: Chemical and Safety Information

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Amino-2-chlorobenzotrifluoride | [5] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | [6] |

| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. | [6][7] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a multi-step process, often starting from a substituted toluene derivative. A common synthetic route is the nitration of a chlorobenzotrifluoride precursor, followed by the reduction of the nitro group to an amine.

General Synthesis Pathway

References

- 1. This compound | C7H5ClF3N | CID 67962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 6. 4-氯-3-(三氟甲基)苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)aniline (CAS Number 445-13-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)aniline is a halogenated aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the aniline ring, imparts specific electronic properties and metabolic stability to derivative compounds, making it a valuable intermediate in the pharmaceutical and agrochemical industries. The trifluoromethyl group, in particular, is known to enhance properties such as lipophilicity and metabolic resistance in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and analytical characterization of this compound.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₇H₅ClF₃N and a molecular weight of 195.57 g/mol . It is also known by other names such as 4-Amino-2-chlorobenzotrifluoride. The key physical and chemical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 445-13-6 | |

| Molecular Formula | C₇H₅ClF₃N | |

| Molecular Weight | 195.57 g/mol | |

| Physical Form | Liquid or Semi-solid | |

| Purity | ≥95% to ≥98% | |

| Storage Temperature | Refrigerator or Ambient | |

| IUPAC Name | This compound | |

| InChI | 1S/C7H5ClF3N/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H,12H2 | |

| InChIKey | KZAMRRANXJVDCD-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1N)Cl)C(F)(F)F |

Synthesis and Purification

The primary synthetic route to this compound involves the reduction of the corresponding nitro compound, 2-chloro-4-nitrobenzotrifluoride.

Synthesis via Reduction of 2-Chloro-4-nitrobenzotrifluoride

A general method for the reduction of nitro aromatic compounds to their corresponding anilines involves the use of a catalyst and a reducing agent.

Experimental Protocol:

A general procedure for the reduction of a nitro aromatic compound is as follows:

-

To the corresponding nitro aromatic compound (1 mmol) in 3 mL of water, 40 mg of a suitable catalyst is added, and the suspension is stirred vigorously at ambient temperature.

-

Subsequently, 2 mmol of sodium borohydride (NaBH₄) is added, and the mixture is heated to 55°C.

-

The progress of the reduction is monitored using thin-layer chromatography (TLC) until the complete disappearance of the nitro group.

-

After the reaction is complete, the catalyst is removed with an external magnet and washed with ethanol.

-

The product is then purified by a short column chromatography over silica gel to obtain the corresponding aniline in high purity.

Caption: General workflow for the synthesis of this compound.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization. The choice of solvent is critical for obtaining high-purity crystals. A mixed solvent system, such as ethanol/water, is often effective for substituted anilines.

Experimental Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If the solution is colored, add a small amount of activated carbon and heat to boiling for a few minutes.

-

Perform a hot gravity filtration to remove the activated carbon or any other insoluble impurities.

-

To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

-

Dry the purified crystals under vacuum.

Spectroscopic Data

Due to the limited availability of detailed, publicly accessible experimental spectra for this compound, the following sections provide expected characteristic features based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule.

Expected ¹H NMR Spectral Data:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.5 | m |

| -NH₂ | 3.5 - 4.5 | br s |

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-CF₃ | 120 - 130 (q) |

| Aromatic C-Cl | 115 - 125 |

| Aromatic C-N | 145 - 155 |

| Other Aromatic C | 110 - 135 |

| -CF₃ | 120 - 130 (q) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Mass Spectrometry Data:

| m/z | Interpretation |

| 195 | [M]⁺ (with ³⁵Cl) |

| 197 | [M+2]⁺ (with ³⁷Cl) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the amine and the carbon-halogen bonds.

Expected Infrared Spectroscopy Data:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3500 | N-H stretch |

| 1600 - 1650 | N-H bend |

| 1100 - 1400 | C-F stretch |

| 600 - 800 | C-Cl stretch |

Applications in Drug Development

While specific FDA-approved drugs directly using this compound as a starting material are not prominently documented in the readily available literature, its structural isomer, 4-chloro-3-(trifluoromethyl)aniline, is a well-known intermediate in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib. The trifluoromethylaniline moiety is a key pharmacophore in these drugs, contributing to their biological activity.

The general class of trifluoromethylanilines is of significant interest in medicinal chemistry due to the ability of the trifluoromethyl group to modulate a compound's pharmacokinetic and pharmacodynamic properties.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

Harmful if swallowed (H302)

-

Harmful in contact with skin (H312)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

Harmful if inhaled (H332)

-

May cause respiratory irritation (H335)

Precautionary Statements:

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

Logical Relationships and Workflows

The following diagram illustrates the logical relationship of this chemical as a building block in the synthesis of more complex molecules.

Caption: Role as a synthetic building block.

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and safety protocols.

A Technical Guide to the Spectroscopic Data of 3-Chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-4-(trifluoromethyl)aniline (CAS No. 445-13-6). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, derived from established principles of spectroscopy and analysis of analogous structures. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a halogenated aromatic amine of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its structural features, including the chloro, trifluoromethyl, and amino functional groups on a benzene ring, give rise to a unique spectroscopic profile. Accurate interpretation of its NMR, IR, and MS data is crucial for confirming its identity and purity. This guide presents a detailed summary of the predicted spectroscopic characteristics and provides standardized protocols for experimental data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and spectral data of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the three protons on the benzene ring, in addition to a broad signal for the amine protons. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups and the electron-donating effect of the amino group.

| Predicted ¹H NMR Data | ||||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~7.3 - 7.5 | d (doublet) | J ≈ 2 Hz (meta coupling) | 1H |

| H-5 | ~7.1 - 7.3 | d (doublet) | J ≈ 8-9 Hz (ortho coupling) | 1H |

| H-6 | ~6.8 - 7.0 | dd (doublet of doublets) | J ≈ 8-9 Hz (ortho), 2 Hz (meta) | 1H |

| -NH₂ | ~3.5 - 4.5 | br s (broad singlet) | - | 2H |

Note: Predicted for CDCl₃ solvent. The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum is predicted to display six signals for the aromatic carbons and a signal for the trifluoromethyl carbon, which will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted ¹³C NMR Data | ||

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 (C-NH₂) | ~145 - 150 | s (singlet) |

| C-2 | ~125 - 130 | s (singlet) |

| C-3 (C-Cl) | ~118 - 123 | s (singlet) |

| C-4 (C-CF₃) | ~120 - 125 | q (quartet) |

| C-5 | ~130 - 135 | s (singlet) |

| C-6 | ~115 - 120 | s (singlet) |

| -CF₃ | ~123 - 128 | q (quartet) |

Note: Predicted for CDCl₃ solvent.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amine, C-H stretching of the aromatic ring, and C-C stretching within the ring, as well as characteristic absorptions for the C-Cl and C-F bonds.

| Predicted IR Absorption Bands | |

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (two bands, symmetric and asymmetric) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C Stretch | 1600 - 1650 |

| N-H Bend (amine) | 1550 - 1650 |

| C-F Stretch (trifluoromethyl) | 1100 - 1300 (strong, multiple bands) |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

| Predicted Mass Spectrometry Fragmentation | ||

| m/z | Proposed Fragment | Notes |

| 195/197 | [M]⁺ | Molecular ion peak, showing a ~3:1 ratio for the ³⁵Cl/³⁷Cl isotopes. |

| 160 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 126 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube securely.

-

-

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be performed to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A greater number of scans will be necessary compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press die.

-

Press the powder under high pressure (typically 8-10 tons) to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

-

GC-MS Conditions:

-

Injector Temperature: Typically set around 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium is commonly used.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to include the molecular ion (e.g., 250).

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative solubility expectations in various organic solvents, and detailed experimental protocols for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to effectively utilize it in their synthetic and formulation endeavors.

Introduction to this compound and its Solubility

This compound is a substituted aniline with the chemical formula C₇H₅ClF₃N. Its molecular structure, featuring a polar amino group, a halogenated and trifluoromethylated aromatic ring, dictates its solubility in different solvent systems. The trifluoromethyl group significantly influences the molecule's lipophilicity and metabolic stability, making it a valuable building block in drug design.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and the development of formulations.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is primarily governed by the principle of "like dissolves like." This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar C-Cl and C-N bonds, along with the strong electron-withdrawing nature of the -CF₃ group, create a significant molecular dipole.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules.

Therefore, this compound is expected to be more soluble in polar organic solvents that can engage in hydrogen bonding and dipole-dipole interactions. Its solubility in non-polar solvents is anticipated to be limited.

Qualitative Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | Can engage in strong dipole-dipole interactions. |

| Non-Polar | Toluene, Heptane | Low | Limited intermolecular interactions with the polar functional groups. |

Note: This table presents expected qualitative solubility and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, experimental measurement is essential. The gravimetric method is a common and straightforward technique for determining the solubility of a solid in a liquid.[6]

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent from a known volume of the saturated solution and weighing the remaining solid.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

-

Thermostatic shaker or water bath

-

Analytical balance (accurate to ±0.0001 g)

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to the same temperature as the experiment to avoid any change in solubility.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or beaker in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Continue drying until a constant weight of the residue is achieved.

-

Accurately weigh the evaporating dish or beaker with the dried solute.

-

-

Calculation of Solubility:

-

The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(m₂ - m₁) / V] x 100

Where:

-

m₁ = mass of the empty evaporating dish/beaker (g)

-

m₂ = mass of the evaporating dish/beaker with the dried solute (g)

-

V = volume of the filtered supernatant (mL)

-

-

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental process and the logical connections between the compound's properties and its applications, the following diagrams are provided.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

Safeguarding Research: A Technical Guide to the Handling of 3-Chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for 3-Chloro-4-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Core Safety and Physical Data

Accurate identification and understanding of the physical and chemical properties of this compound are fundamental to its safe handling. The following tables summarize this essential information.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 445-13-6[1][2] |

| EC Number | 207-152-9[1][2] |

| Molecular Formula | C₇H₅ClF₃N[1] |

| Molecular Weight | 195.57 g/mol [1] |

| Synonyms | 3-Chloro-4-trifluoromethylaniline, 4-Amino-2-chloro-1-(trifluoromethyl)benzene |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Liquid or Semi-solid[3] |

| Storage Temperature | Refrigerator[3] |

| Purity | Typically ≥98% |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A comprehensive understanding of its potential hazards is crucial for risk assessment and the implementation of appropriate safety measures.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |

The signal word for this chemical is Warning .[3]

Safe Handling and Experimental Protocols

Strict adherence to prescribed handling and storage protocols is mandatory to minimize exposure and mitigate risks. The following sections detail the necessary precautions.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. |

Engineering Controls

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of vapors. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling and Storage Procedures

-

Handling : Avoid contact with skin, eyes, and clothing.[4] Do not breathe vapors or dust.[4] Wash hands thoroughly after handling. Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled or stored.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep in a refrigerator as indicated for long-term stability.

Emergency Procedures and First Aid

In the event of exposure or a spill, immediate and appropriate action is critical.

Table 5: First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel.[5] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards : Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions : Evacuate personnel from the area. Wear appropriate personal protective equipment as detailed in Table 4.

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup : Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound, from preparation to emergency response.

Caption: Safe handling workflow for this compound.

This technical guide is intended to provide comprehensive safety information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) provided by the manufacturer and institutional safety protocols. Always consult the most current SDS before working with any chemical.

References

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-(trifluoromethyl)aniline is a key fluorinated aromatic amine intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine group, a chlorine atom, and a trifluoromethyl group, imparts a distinct reactivity profile that makes it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of the reactivity of this compound, including its electronic properties, and detailed experimental protocols for its key chemical transformations.

The strategic placement of the electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups, along with the electron-donating and nucleophilic amino (-NH2) group, governs the regioselectivity and rate of its reactions. This interplay of electronic effects is crucial for its utility in multi-step syntheses of targeted compounds.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 445-13-6 | [1] |

| Molecular Formula | C₇H₅ClF₃N | [1] |

| Molecular Weight | 195.57 g/mol | [1] |

| Appearance | White to pink crystals | [2] |

| Melting Point | 34-38 °C | [2] |

| Boiling Point | 85 °C @ 3 mmHg | [2] |

| GHS Hazard Statements | H302, H312, H315, H319, H332 | [1] |

Safety Summary: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be used when handling this compound in a well-ventilated area.[2] It is classified as a toxic substance (Class 6.1) for transportation.[3]

Electronic Properties and Reactivity

The reactivity of the aniline ring is dictated by the electronic nature of its substituents. The amino group is a strong activating group and is ortho, para-directing for electrophilic aromatic substitution. Conversely, the chlorine atom and the trifluoromethyl group are deactivating, electron-withdrawing groups. The trifluoromethyl group is strongly deactivating and meta-directing, while the chlorine atom is deactivating but ortho, para-directing due to the opposing inductive (-I) and resonance (+R) effects.

In this compound, the powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2 and 6). However, the overall reactivity of the ring towards electrophilic substitution is reduced compared to aniline due to the presence of the two deactivating groups. The nucleophilicity of the amino group itself is also diminished by the electron-withdrawing substituents.

Synthesis of this compound

A common synthetic route to this compound involves the nitration of 1-chloro-2-(trifluoromethyl)benzene, followed by reduction of the resulting nitro group.

Experimental Protocol: Synthesis from 1-Chloro-2-(trifluoromethyl)benzene

Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene

A mixture of concentrated nitric acid and sulfuric acid is used to nitrate 1-chloro-2-(trifluoromethyl)benzene. The reaction is typically carried out at a controlled temperature to prevent the formation of dinitro byproducts.

Step 2: Reduction of 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

The nitro group of the intermediate is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd-C) as the catalyst.[4] Alternatively, reduction with iron powder in the presence of an acid like hydrochloric acid can be employed.[4] A patent describes a hydrogenation reduction process that yields the product with a purity of 98.8% and a yield of 86%.[4]

Key Reactions and Experimental Protocols

The presence of the amino and chloro functionalities allows for a wide range of transformations, making this compound a versatile synthetic intermediate.

N-Acylation and Urea Formation

The amino group readily undergoes acylation with acyl chlorides, anhydrides, or isocyanates to form amides and ureas, respectively. This reaction is fundamental to its use in the synthesis of many biologically active molecules, most notably the multi-kinase inhibitor Sorafenib.

In the synthesis of Sorafenib, this compound is reacted with a suitable isocyanate to form the characteristic urea linkage. While specific details for this exact substrate are proprietary, a general procedure for the reaction of an aniline with an isocyanate is as follows:

-

Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane or THF.

-

Add the isocyanate (1.0-1.1 equivalents) dropwise to the stirred solution at room temperature.

-

The reaction is typically exothermic and proceeds to completion within a few hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification via recrystallization or column chromatography.

N-Alkylation

The amino group can be alkylated using alkyl halides or other alkylating agents. Controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging as the initially formed secondary amine is often more nucleophilic than the starting primary amine.

-

Combine this compound (1.0 equivalent), the alkyl halide (1.0-1.2 equivalents), and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 2.0 equivalents) in a suitable solvent such as acetonitrile or DMF.

-

Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated product.

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Alkyl Halide | K₂CO₃ | Acetonitrile | 80 | 12-24 | Variable |

| Alcohol (Borrowing H₂) | KOtBu | Toluene | 100-120 | 12-24 | Variable |

Note: Yields are highly dependent on the specific alkylating agent and reaction conditions.

Diazotization and Sandmeyer Reactions

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through Sandmeyer or related reactions.

-

Suspend or dissolve this compound (1.0 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄, 2.5-3.0 equivalents) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period before using it in the subsequent reaction.

The freshly prepared diazonium salt solution is added to a solution or suspension of the appropriate copper(I) salt.

| Reagent | Product | Typical Yield (%) |

| CuCl | 1,2-Dichloro-4-(trifluoromethyl)benzene | 60-80 |

| CuBr | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene | 60-80 |

| CuCN | 2-Chloro-5-(trifluoromethyl)benzonitrile | 50-70 |

| TMSCF₃, Cu(I) | 1-Chloro-2,4-bis(trifluoromethyl)benzene | 40-90[5] |

Note: Yields are based on typical Sandmeyer reactions and may vary for this specific substrate.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are powerful tools for building molecular complexity.

This reaction couples the aryl chloride with a boronic acid or ester. Due to the relative inertness of the C-Cl bond, this transformation often requires specialized catalyst systems with bulky, electron-rich phosphine ligands.

-

To an oven-dried reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add an anhydrous solvent (e.g., toluene, dioxane, or a mixture with water).

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

| Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-95 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | Dioxane | 110 | 70-95 |

Note: Yields are estimates based on similar couplings and require experimental verification.

This reaction forms a new C-N bond by coupling the aryl chloride with a primary or secondary amine. Similar to the Suzuki-Miyaura coupling, this reaction requires a palladium catalyst and a suitable ligand.

-

In an inert atmosphere glovebox or using Schlenk techniques, combine this compound (1.0 equivalent), the amine to be coupled (1.1-1.2 equivalents), a palladium pre-catalyst (e.g., a Pd-ligand complex, 1-2 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.2-1.5 equivalents) in a reaction vessel.

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the mixture to 80-110 °C and stir for 2-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 60-90 |

| Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 60-90 |

Note: Yields are estimates based on similar couplings and require experimental verification.

Metabolic Profile

Given the presence of the trifluoromethyl group, which can influence metabolic stability, dedicated studies on this compound are necessary to confirm its precise metabolic pathways and toxicological profile.

Role in Drug Development: The Case of Sorafenib

This compound is a crucial starting material for the synthesis of Sorafenib, an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib functions by inhibiting several tyrosine protein kinases involved in both tumor cell proliferation (tumorigenesis) and tumor blood supply (angiogenesis).

The synthesis of Sorafenib highlights the importance of this compound in providing a key structural motif that contributes to the final drug's pharmacological activity.

Conclusion

This compound possesses a rich and versatile reactivity profile governed by the interplay of its amino, chloro, and trifluoromethyl substituents. Its ability to undergo a wide range of transformations, including N-functionalization and palladium-catalyzed cross-coupling reactions, makes it an invaluable intermediate in the synthesis of complex organic molecules. This guide has provided an in-depth overview of its reactivity, supported by detailed experimental protocols and quantitative data where available, to assist researchers and drug development professionals in leveraging the full synthetic potential of this important building block. Further investigation into the specific metabolic fate and toxicological properties of this compound is warranted.

References

- 1. This compound | C7H5ClF3N | CID 67962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of 3-chloro-4-fluoro-aniline in dog and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 8. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis precursors and methodologies for obtaining 3-Chloro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the most viable synthetic routes, including experimental protocols, quantitative data, and process visualizations to facilitate its practical application in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of a variety of commercially important molecules. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it a desirable component in the design of bioactive compounds. The primary and most industrially scalable synthesis of this aniline derivative involves a two-step process: the nitration of a chlorinated benzotrifluoride precursor, followed by the reduction of the resulting nitro intermediate.

Primary Synthesis Pathways

The synthesis of this compound predominantly proceeds through two main precursor routes, which converge on a common intermediate that is then reduced to the final product.

-

Route A: Starting from 1-Chloro-4-(trifluoromethyl)benzene.

-

Route B: Starting from 1-Chloro-2-(trifluoromethyl)benzene.

The logical workflow for these synthesis pathways is illustrated below.

Experimental Protocols

This section provides detailed experimental methodologies for the key transformations in the synthesis of this compound.

Nitration of 1-Chloro-4-(trifluoromethyl)benzene

The nitration of 1-chloro-4-(trifluoromethyl)benzene is a critical step to introduce the nitro group at the desired position.

Reaction:

1-Chloro-4-(trifluoromethyl)benzene + HNO₃/H₂SO₄ → 4-Chloro-3-nitrobenzotrifluoride

Protocol:

-

In a suitable reaction vessel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled.

-

1-Chloro-4-(trifluoromethyl)benzene is added dropwise to the cooled nitrating mixture while maintaining a low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified time, allowing the reaction to proceed to completion.

-

The reaction is then quenched by pouring it onto ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water to remove residual acid, and then dried.

Nitration of 1-Chloro-2-(trifluoromethyl)benzene

An alternative starting material is 1-chloro-2-(trifluoromethyl)benzene.

Reaction:

1-Chloro-2-(trifluoromethyl)benzene + HNO₃/H₂SO₄ → 1-Chloro-4-nitro-2-(trifluoromethyl)benzene

Protocol:

-

In a reactor, concentrated sulfuric acid is charged, and concentrated nitric acid is added dropwise at a controlled temperature.

-

1-Chloro-2-(trifluoromethyl)benzene is then added to the mixture over a period of time, keeping the temperature constant.[1]

-

The reaction is heated and maintained for several hours to ensure completion.[1]

-

Upon completion, the mixture is cooled, and ice water is added, causing the product to precipitate.[1]

-

The precipitate is filtered, washed, and recrystallized to yield pure 1-chloro-4-nitro-2-(trifluoromethyl)benzene.[1]

Reduction of the Nitro Intermediate

The reduction of the nitro group to an amine is the final key step. Several methods are employed, with catalytic hydrogenation and chemical reduction being the most common.

This method is widely used due to its high efficiency and cleaner reaction profile.

Reaction:

4-Chloro-3-nitrobenzotrifluoride + H₂ (catalyst) → this compound

Protocol:

-

The nitro compound is dissolved in a suitable solvent, such as methanol or ethanol, in a high-pressure reactor.

-

A catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture.[2][3]

-

The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas.[3]

-

The reaction mixture is stirred at room temperature or with gentle heating for several hours until the reaction is complete.[2][3]

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.[2]

This is a classic and cost-effective method for nitro group reduction.

Reaction:

4-Chloro-3-nitrobenzotrifluoride + Fe/H⁺ → this compound

Protocol:

-

The nitro compound is suspended in a mixture of water and a co-solvent like ethanol.

-

Iron powder and an acid, such as hydrochloric acid or ammonium chloride, are added to the suspension.[4]

-

The mixture is heated to reflux and stirred vigorously for several hours.

-

The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).

-

After completion, the hot reaction mixture is filtered to remove the iron and iron oxides.

-

The filtrate is then concentrated, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the final product.

Data Presentation

The following tables summarize quantitative data for the key synthesis steps.

Table 1: Comparison of Nitration Reactions

| Starting Material | Nitrating Agent | Temperature | Reaction Time | Yield | Purity |

| 1-Chloro-4-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 0-10 °C | 2-4 hours | 85-95% | >98% |

| 1-Chloro-2-(trifluoromethyl)benzene | HNO₃/H₂SO₄ | 20-50 °C | 3.5 hours | ~90% | High |

Table 2: Comparison of Reduction Methods for 4-Chloro-3-nitrobenzotrifluoride

| Method | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity |

| Catalytic Hydrogenation | Raney Nickel | Methanol | 20 °C | 5-10 bar | 40-65 hours | ~85% | 87.6% |

| Catalytic Hydrogenation | 10% Pd/C | Methanol | Room Temp. | N/A | 8 hours | High | High |

| Chemical Reduction | Fe/NH₄Cl | Ethanol/Water | Reflux | Atmospheric | 2-4 hours | ~82% (overall) | High |

| Chemical Reduction | Sodium Borohydride | Diglyme/Triglyme | High | Atmospheric | N/A | ~82% | High |

Experimental Workflows

The following diagrams illustrate the detailed experimental workflows for the primary synthesis routes.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]

- 3. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 4. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-Chloro-4-(trifluoromethyl)aniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic pathways, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a crucial building block in the synthesis of a variety of commercially important molecules, including herbicides, pesticides, and pharmaceutical agents. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability to the final products. The two predominant industrial synthesis routes to this compound are through the amination of 3,4-dichlorobenzotrifluoride and a multi-step process beginning with 1-chloro-2-(trifluoromethyl)benzene.

Pathway 1: Amination of 3,4-Dichlorobenzotrifluoride

This pathway involves a high-pressure, high-temperature nucleophilic aromatic substitution of a chlorine atom with an amino group. The key intermediate in this process is 3,4-dichlorobenzotrifluoride.

Key Intermediates and Reaction Conditions

| Starting Material | Key Intermediate | Reagents | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Yield (%) |

| 3,4-Dichlorobenzotrifluoride | Not Applicable | Ammonia, Potassium Fluoride | N-Methylpyrrolidone (NMP) | 245-250 | 38-40 | 78 |

| 3,4-Dichlorobenzotrifluoride | Not Applicable | Ammonia, Potassium Fluoride | Dimethylsulfone | 235 | 25-26 | 84 |

| 3,4-Dichlorobenzotrifluoride | Not Applicable | Ammonia, Potassium Fluoride | N,N'-Dimethylimidazolidinone | 235 | 25-26 | 71.8 |

Experimental Protocol: Amination of 3,4-Dichlorobenzotrifluoride[1]

-

Reactor Setup: A high-pressure autoclave is charged with the chosen polar solvent (e.g., N-methylpyrrolidone, dimethylsulfone, or N,N'-dimethylimidazolidinone), 3,4-dichlorobenzotrifluoride, and calcined potassium fluoride.

-

Ammonia Addition: Ammonia gas is introduced into the autoclave.

-

Reaction: The reaction mixture is heated to the specified temperature (235-250 °C), allowing the pressure to build to the desired level (25-40 kg/cm ²). Additional ammonia gas may be fed to maintain the pressure for the duration of the reaction (6-8 hours).

-

Work-up: After cooling and venting the excess ammonia, the reaction mixture is worked up. This typically involves filtration to remove inorganic salts.

-

Purification: The crude product is purified by fractionation (distillation) to yield this compound.

Synthesis Pathway Diagram

Caption: Amination of 3,4-dichlorobenzotrifluoride.

Pathway 2: From 1-Chloro-2-(trifluoromethyl)benzene

This synthetic route involves a three-step process: nitration of the starting material, followed by reduction of the nitro group to an amine, and an optional final step of salt formation for purification and stability.

Key Intermediates and Reaction Conditions

| Starting Material | Key Intermediate | Reagents | Solvent | Temperature | Duration (hours) |

| 1-Chloro-2-(trifluoromethyl)benzene | 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | Concentrated Nitric Acid, Concentrated Sulfuric Acid | None | Heating | 3.5 |

| 1-Chloro-4-nitro-2-(trifluoromethyl)benzene | This compound | Hydrogen, 10% Pd-C | Methanol | Room Temperature | 8 |

Experimental Protocols

Step 1: Nitration of 1-Chloro-2-(trifluoromethyl)benzene [1]

-

Reagent Preparation: In a suitable reactor, an equal volume of concentrated nitric acid is added to concentrated sulfuric acid.

-

Addition of Starting Material: 1-Chloro-2-(trifluoromethyl)benzene is added to the mixed acid solution.

-

Reaction: The mixture is heated for 3.5 hours.

-

Work-up: The reaction mixture is cooled and poured into ice water, causing the solid product to precipitate. The solid is collected by suction filtration and washed.

-

Purification: The crude 1-chloro-4-nitro-2-(trifluoromethyl)benzene is purified by recrystallization.

Step 2: Hydrogenation of 1-Chloro-4-nitro-2-(trifluoromethyl)benzene [1]

-

Reactor Setup: A hydrogenation reactor is charged with 1-chloro-4-nitro-2-(trifluoromethyl)benzene, 10% Palladium on carbon (Pd-C) catalyst, and methanol as the solvent.

-

Reaction: The mixture is subjected to hydrogenation at room temperature for 8 hours.

-

Work-up: The catalyst is recovered by filtration, and the solvent is removed.

-

Purification: The resulting this compound is purified by recrystallization.

Synthesis Pathway Diagram

Caption: Synthesis from 1-chloro-2-(trifluoromethyl)benzene.

Logical Workflow for Synthesis Route Selection

The choice between these two primary synthetic pathways in an industrial setting often depends on factors such as raw material availability and cost, safety considerations of handling high-pressure reactions versus nitrating agents, and the desired purity of the final product.

Caption: Decision workflow for synthesis route selection.

References

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Synthesis Using 3-Chloro-4-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of valuable chemical intermediates using 3-chloro-4-(trifluoromethyl)aniline. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors used in oncology.

Introduction

This compound is a key starting material in the synthesis of various pharmaceutical compounds. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent makes this molecule an important pharmacophore that can enhance metabolic stability and binding affinity of drug candidates. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are powerful methods for the derivatization of this aniline derivative, enabling the construction of complex molecular architectures.

One of the most notable applications of this compound is in the synthesis of multi-kinase inhibitors like Sorafenib and Regorafenib, which are used in the treatment of various cancers. These drugs function by inhibiting key signaling pathways involved in tumor cell proliferation and angiogenesis.

Palladium-Catalyzed Diaryl Urea Synthesis

A crucial structural motif in many kinase inhibitors is the diaryl urea linkage. Palladium-catalyzed C-N coupling reactions provide an efficient method for the synthesis of unsymmetrical diaryl ureas from this compound.

Reaction Principle

The formation of the diaryl urea can be achieved through a palladium-catalyzed amination reaction. The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of an amine (or a urea derivative), deprotonation by a base, and subsequent reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.

Diagram 1: Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Diaryl Urea Intermediate

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with a substituted aniline to form a diaryl urea, a key step in the synthesis of Sorafenib analogues.

Materials:

-

This compound

-

Substituted Aryl Amine (e.g., 4-aminophenoxy-N-methylpicolinamide)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Anhydrous Dioxane

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv.) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add this compound (1.0 equiv.) and the substituted aryl amine (1.2 equiv.).

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired diaryl urea.

Table 1: Representative Reaction Parameters for Diaryl Urea Synthesis

| Parameter | Condition |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Xantphos, XPhos, SPhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80 - 120 °C |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 70 - 95% |

Diagram 2: Experimental Workflow for Diaryl Urea Synthesis

Caption: Experimental workflow for the synthesis of diaryl ureas.

Application in Kinase Inhibitor Synthesis: Sorafenib

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cancer progression. Its mechanism of action involves the inhibition of the RAF/MEK/ERK pathway, which regulates cell proliferation, and the VEGFR/PDGFR pathways, which are crucial for angiogenesis (the formation of new blood vessels that supply tumors).

Targeted Signaling Pathways

1. RAF/MEK/ERK Pathway: This pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, leading to the expression of genes involved in cell growth and division. Sorafenib inhibits the RAF kinases (B-RAF and C-RAF), thereby blocking the downstream signaling and inhibiting tumor cell proliferation.

Diagram 3: RAF/MEK/ERK Signaling Pathway and Inhibition by Sorafenib

Caption: Inhibition of the RAF/MEK/ERK pathway by Sorafenib.

2. VEGFR/PDGFR Pathways: These pathways are initiated by the binding of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) to their respective receptors (VEGFR and PDGFR) on the surface of endothelial cells. This activation triggers a signaling cascade that leads to angiogenesis. Sorafenib inhibits VEGFR and PDGFR, thereby cutting off the blood supply to the tumor.

Diagram 4: VEGFR/PDGFR Signaling Pathways and Inhibition by Sorafenib

Caption: Inhibition of VEGFR/PDGFR signaling by Sorafenib.

Other Palladium-Catalyzed Reactions

While diaryl urea synthesis is a prominent application, this compound can also be utilized in other palladium-catalyzed cross-coupling reactions to generate a diverse range of chemical entities.

Suzuki-Miyaura Coupling

This reaction enables the formation of C-C bonds between this compound and various boronic acids or their esters, leading to the synthesis of biaryl compounds.

Table 2: General Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Palladium Source | Pd₂(dba)₃, Pd(PPh₃)₄ |

| Ligand | SPhos, XPhos, RuPhos |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | Dioxane/Water, Toluene/Water |

| Temperature | 80 - 120 °C |

| Typical Yield | 60 - 90% |

Heck Reaction

The Heck reaction allows for the coupling of this compound with alkenes to form substituted alkenes.

Sonogashira Coupling

This coupling reaction involves the reaction of this compound with terminal alkynes to produce aryl-substituted alkynes.

Conclusion

This compound is a valuable and versatile building block in modern synthetic chemistry, particularly for the development of targeted cancer therapies. The palladium-catalyzed reactions outlined in these application notes provide robust and efficient methods for the synthesis of complex molecules with significant therapeutic potential. The provided protocols offer a solid foundation for researchers to explore the rich chemistry of this important intermediate.

Application Notes and Protocols: The Role of 3-Chloro-4-(trifluoromethyl)aniline in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-(trifluoromethyl)aniline is a critical starting material in the synthesis of several multi-kinase inhibitors used in oncology. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to the final active pharmaceutical ingredients (APIs). These properties often lead to enhanced metabolic stability and potent biological activity. This document provides detailed application notes and experimental protocols for the synthesis of two prominent anticancer drugs, Sorafenib and Regorafenib, highlighting the pivotal role of this compound and its derivatives.

Introduction: The Significance of this compound

This compound serves as a key building block in the synthesis of targeted cancer therapies. The electron-withdrawing nature of the trifluoromethyl group and the presence of the chlorine atom are crucial for the binding affinity and overall efficacy of the resulting drugs. This intermediate is typically converted into the highly reactive 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which then readily undergoes reactions to form the core urea structure present in many kinase inhibitors.

Pharmaceutical Applications

Two notable pharmaceuticals synthesized using this compound are Sorafenib and Regorafenib. Both are orally administered multi-kinase inhibitors that target pathways involved in tumor growth and angiogenesis.[1][2]

-

Sorafenib: Approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[3] It inhibits the Raf/MEK/ERK signaling pathway and receptor tyrosine kinases such as VEGFR and PDGFR.[3][4]

-

Regorafenib: Used in the treatment of metastatic colorectal cancer (mCRC) and gastrointestinal stromal tumors (GIST).[1][5] It targets a similar range of kinases as Sorafenib, including those involved in angiogenesis, oncogenesis, and the tumor microenvironment.[1]

Synthetic Protocols

The following sections provide detailed experimental protocols for the synthesis of Sorafenib and Regorafenib, with a focus on the steps involving this compound and its isocyanate derivative.

Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

This isocyanate is a common intermediate for both Sorafenib and Regorafenib synthesis.

Experimental Protocol:

-

Reaction Setup: To a solution of triphosgene (e.g., 10 mmol) in a suitable solvent such as dichloromethane (DCM, 20 ml), add a solution of this compound (e.g., 10 mmol) in DCM (20 ml) dropwise.[6]

-

Addition of Base: Following the addition of the aniline, add a solution of triethylamine (3 ml) in DCM (10 ml) dropwise.[6]

-

Reaction Completion and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent by rotary evaporation to yield the crude 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[6] This intermediate is often used in the next step without further purification.

Synthesis of Sorafenib

The final step in Sorafenib synthesis typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with 4-(4-aminophenoxy)-N-methylpicolinamide.

Experimental Protocol:

-

Reaction: In a reaction vessel, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in a suitable solvent like dichloromethane.[2]

-

Addition of Isocyanate: Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane to the reaction mixture.[2][7]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

-

Isolation and Purification: Upon completion, the product often precipitates out of the solution. The solid can be collected by filtration, washed with a suitable solvent (e.g., hexane), and dried to yield Sorafenib.[8] Further purification can be achieved by recrystallization or column chromatography.

Synthesis of Regorafenib

Similar to Sorafenib, the synthesis of Regorafenib involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a different amine intermediate, 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide in dichloromethane, add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane dropwise at 0 °C under an argon atmosphere.[1]

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for an extended period (e.g., 16 hours). A solid precipitate is expected to form.[1]

-

Product Isolation: Filter the precipitate and suspend it in a solvent like diethyl ether. Stir for a couple of hours, then filter again to collect the solid.[1]

-

Final Purification: Wash the collected solid and dry it to obtain Regorafenib. Purity can be assessed by HPLC, and further purification can be performed if necessary.[9]

Data Presentation

The following tables summarize key quantitative data for the synthesis of Sorafenib and Regorafenib.

Table 1: Synthesis of Sorafenib - Reaction Yields

| Step | Starting Materials | Reagents/Solvents | Yield (%) | Reference |

| Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | 92 | [2] |

| Alternative Urea Formation | 4-(4-aminophenoxy)-N-methylpicolinamide, Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate | DABCO, Acetonitrile | 54 | [8] |

| Overall Yield (4-step synthesis) | Picolinic acid | Various | 63 | [2] |

| Overall Yield (alternative route) | Picolinic acid | Various | 56 | [3] |

Table 2: Synthesis of Regorafenib - Reaction Yields and Purity

| Step | Starting Materials | Reagents/Solvents | Yield (%) | Purity (HPLC) | Reference |

| Urea Formation | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | Dichloromethane | - | >99.5% | [9] |

| Purification | Crude Regorafenib | Acetone | 81.9 | 99.737% | [10] |

Signaling Pathways and Mechanism of Action

Sorafenib and Regorafenib exert their anticancer effects by inhibiting multiple protein kinases involved in key signaling pathways that regulate cell proliferation and angiogenesis.

Raf/MEK/ERK Pathway

This pathway is a central signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth, proliferation, and survival.[11] Sorafenib and Regorafenib are potent inhibitors of Raf kinases (B-Raf and c-Raf), thereby blocking the downstream signaling to MEK and ERK.[3][12]

Caption: Inhibition of the Raf/MEK/ERK signaling pathway by Sorafenib and Regorafenib.

VEGFR and PDGFR Signaling in Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by signaling through Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[13][14] Sorafenib and Regorafenib inhibit these receptor tyrosine kinases, leading to a reduction in tumor vascularization.[1][3]

Caption: Inhibition of VEGFR and PDGFR signaling pathways by Sorafenib and Regorafenib.

Conclusion

This compound is an indispensable building block in the synthesis of potent multi-kinase inhibitors like Sorafenib and Regorafenib. The synthetic routes, while multi-stepped, are well-established and offer good yields of the final APIs. The resulting drugs effectively target key signaling pathways implicated in cancer progression, demonstrating the importance of this chemical intermediate in modern pharmaceutical development. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Sorafenib synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of Sorafenib [journal11.magtechjournal.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 7. US8609854B2 - Process for the preparation of sorafenib tosylate - Google Patents [patents.google.com]

- 8. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 9. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]